molecular formula C21H32O5 B167326 1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone CAS No. 10005-42-2

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B167326
CAS No.: 10005-42-2
M. Wt: 364.5 g/mol
InChI Key: CVHASQAGSWPYGV-VVTARLSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a naturally occurring compound isolated from the plant Dregea volubilis, which belongs to the family Asclepiadaceae. This compound is a triterpenoid aglycone and has been studied for its various pharmacological properties, including antioxidant and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves the extraction of the compound from the seeds, stems, and roots of Dregea volubilis. The extraction process typically uses organic solvents such as methanol or chloroform. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then concentrated and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

This compound is unique due to its specific molecular structure and the combination of its pharmacological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for scientific research and pharmaceutical development .

Properties

CAS No.

10005-42-2

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O5/c1-11(22)14-7-9-21(26)15-5-4-12-10-13(23)6-8-19(12,2)16(15)17(24)18(25)20(14,21)3/h4,13-18,23-26H,5-10H2,1-3H3/t13-,14+,15+,16+,17-,18+,19-,20-,21-/m0/s1

InChI Key

CVHASQAGSWPYGV-VVTARLSHSA-N

SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 2
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 3
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 4
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 5
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 6
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

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